molecular formula H5N3O3 B078588 Hydrazine, mononitrate CAS No. 13464-97-6

Hydrazine, mononitrate

Cat. No. B078588
CAS RN: 13464-97-6
M. Wt: 95.06 g/mol
InChI Key: AFEBXVJYLNMAJB-UHFFFAOYSA-N
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Patent
US08317952B2

Procedure details

Hydrazine nitrate (HN) was prepared by reacting anhydrous hydrazine with an equivalent amount of ammonium nitrate. Formation took place by displacement of the ammonia as a gas. In production the ammonia would be scavenged by passing it through an aqueous nitric acid solution trap to form ammonium nitrate, which could then be used to prepare more HN. The HN product was purified by crystallization from methanol. This process was quite safe because it eliminated the need to neutralize the hydrazine with nitric acid. The procedure used is as follows.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[N+:3]([O-:6])([O-:5])=[O:4].[NH4+].N>>[N+:3]([O-:6])([OH:5])=[O:4].[NH2:1][NH2:2].[N+:3]([O-:6])([O-:5])=[O:4].[NH4+:3] |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)(O)[O-].NN
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.